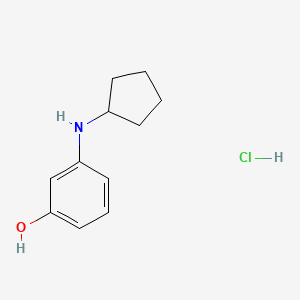

3-(Cyclopentylamino)phenol Hydrochloride

Description

Significance of Phenolic Systems in Advanced Chemical Synthesis

Phenolic systems, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of advanced chemical synthesis. The hydroxyl group profoundly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution reactions. This activation is a consequence of the oxygen atom's lone pair of electrons delocalizing into the benzene (B151609) ring, which increases the electron density, particularly at the ortho and para positions. youtube.comyoutube.com This electronic effect is fundamental in the synthesis of a wide array of more complex molecules.

Phenols are not merely synthetic intermediates; they are also key components in the creation of polymers and advanced materials. For instance, phenol-formaldehyde resins were among the first synthetic plastics produced. uq.edu.au More recently, phenolic compounds have been utilized as reducing and capping agents in the synthesis of metal nanoparticles, demonstrating their utility in materials science. lgcstandards.com Furthermore, the phenolic motif is a common feature in many pharmaceutical compounds and natural products, prized for its antioxidant properties and its ability to engage in crucial hydrogen bonding interactions with biological targets. youtube.comnih.govnsf.gov The inherent acidity of the phenolic proton, while weak, is another key characteristic that is exploited in a variety of chemical transformations.

Role of Secondary Amines as Functional Groups in Molecular Design

Amines are organic compounds containing nitrogen, classified as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) based on the number of organic substituents attached to the nitrogen atom. nih.govnih.gov Secondary amines, possessing one hydrogen atom and two organic groups on the nitrogen, are particularly versatile in molecular design. The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity to the molecule. nih.govwikipedia.org This allows secondary amines to participate in a vast number of chemical reactions, forming the basis for the synthesis of many pharmaceuticals, agrochemicals, and other functional molecules. nih.gov

In drug design, the secondary amine functional group is a common feature. It can be protonated at physiological pH, allowing it to form ionic bonds with biological targets such as enzymes and receptors. nih.gov This capacity for electrostatic interaction is a critical aspect of molecular recognition and binding. Furthermore, the presence of an N-H bond in secondary amines allows them to act as hydrogen bond donors, another crucial interaction for molecular binding and solubility. researchgate.net The nature of the organic substituents on the nitrogen atom can be systematically varied to fine-tune the molecule's steric properties, basicity, and lipophilicity, making secondary amines a powerful tool for optimizing the pharmacological profile of a lead compound.

Structural Interplay of Phenol (B47542) and Amine Moieties in Conjugated Systems

A key interaction between phenol and amine moieties, particularly when they are in proximity within a molecule or in a complex, is hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the amine's lone pair can act as an acceptor. nih.gov This can lead to the formation of intramolecular or intermolecular hydrogen bonds, which can influence the molecule's conformation and physical properties. In certain contexts, this interaction can facilitate proton transfer from the phenol to the amine, a fundamental process in acid-base chemistry and certain enzymatic reactions. nih.govnih.gov The oxidation of such systems can also be complex, sometimes proceeding through a concerted proton-coupled electron transfer (PCET), where an electron and a proton are transferred simultaneously. nih.gov

Contextualizing 3-(Cyclopentylamino)phenol Hydrochloride within Aromatic and Aliphatic Amine Chemistry

This compound is a molecule that combines a phenolic system with a secondary amine. The amine in this compound has both an aromatic (the phenol ring) and an aliphatic (the cyclopentyl group) substituent attached to the nitrogen atom.

The structure consists of a phenol ring where the hydroxyl group is at position 1 and the cyclopentylamino group is at position 3 (meta position). The hydrochloride salt form indicates that the basic nitrogen atom of the amine has been protonated by hydrochloric acid to form a cyclopentylammonium chloride. This is a common strategy to improve the water solubility and stability of amine-containing compounds.

The synthesis of similar 3-alkoxyphenols often involves the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with the corresponding amine. For example, 3-(N,N-dimethylamino)phenol can be prepared by reacting resorcinol with a dimethylamine (B145610) aqueous solution. google.com By analogy, a plausible synthetic route to 3-(Cyclopentylamino)phenol could involve the reaction of resorcinol with cyclopentylamine (B150401).

The chemical behavior of 3-(Cyclopentylamino)phenol is dictated by its constituent parts. The phenolic ring is activated towards electrophilic substitution, though the directing effects of the hydroxyl and the amino groups would be competitive. The secondary amine is basic, and its properties are influenced by the electron-withdrawing nature of the attached phenyl group and the electron-donating nature of the cyclopentyl group. The cyclopentyl group is a bulky, non-planar aliphatic ring that will influence the steric environment around the nitrogen atom. This combination of aromatic and aliphatic character within a single molecule makes it an interesting subject for chemical synthesis and study.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₅NO · HCl |

| Molecular Weight | 213.70 g/mol |

| Exact Mass | 213.092042 g/mol |

| SMILES | C1CCC(C1)NC2=CC(=CC=C2)O.Cl |

| InChI | InChI=1S/C11H15NO.ClH/c13-11-7-3-8-12-10-5-1-2-6-10;1H/h3,7-8,10,12-13H,1-2,5-6,9H2;1H |

Data sourced from LGC Standards. lgcstandards.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

3-(cyclopentylamino)phenol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-7-3-6-10(8-11)12-9-4-1-2-5-9;/h3,6-9,12-13H,1-2,4-5H2;1H |

InChI Key |

VDZOVOQAHXHXAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC(=CC=C2)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Cyclopentylamino Phenol Hydrochloride and Its Precursors

Retrosynthetic Analysis of the 3-(Cyclopentylamino)phenol Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, guiding the design of a synthetic route. wikipedia.orgias.ac.in For the 3-(Cyclopentylamino)phenol skeleton, the most logical disconnections involve the carbon-nitrogen (C-N) bonds, as they represent the key coupling steps in the synthesis.

Two primary disconnection strategies are considered:

Disconnection 'A' (Aromatic C-N bond): This approach severs the bond between the aromatic ring and the nitrogen atom. This leads to two key precursors: 3-halophenol (or a related derivative with a suitable leaving group) and cyclopentylamine (B150401). This strategy is particularly amenable to modern cross-coupling reactions.

Disconnection 'B' (Alkyl C-N bond): This strategy involves breaking the bond between the cyclopentyl group and the nitrogen atom. This disconnection points towards a synthesis starting from 3-aminophenol (B1664112) and a cyclopentyl electrophile, such as cyclopentanone (B42830) (for reductive amination) or a cyclopentyl halide.

These two approaches form the basis for the synthetic pathways discussed in the subsequent sections. The choice of route often depends on factors like the availability and cost of starting materials, desired yield, and scalability.

Classical Synthetic Pathways for Aminophenols and Cyclopentylamines

The precursors identified through retrosynthetic analysis, aminophenols and cyclopentylamines, can be synthesized via several well-established classical methods.

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.org This one-pot reaction is valued for its efficiency and selectivity. masterorganicchemistry.com

This strategy is directly applicable to the synthesis of the target molecule via Disconnection 'B'. In this approach, 3-aminophenol is reacted with cyclopentanone. The initial reaction forms an imine intermediate, which is then reduced in situ to yield 3-(Cyclopentylamino)phenol.

Alternatively, reductive amination is a primary industrial method for producing the cyclopentylamine precursor (from Disconnection 'A'). This involves the reaction of cyclopentanone with ammonia (B1221849) in the presence of a reducing agent and often a catalyst. biosynth.comguidechem.comchemicalbook.com

Common reducing agents and catalysts used in these transformations are summarized below.

Table 1: Conditions for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent / Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Cyclopentanone | 3-Aminophenol | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mildly acidic (pH 4-6), ambient temperature | 3-(Cyclopentylamino)phenol |

| Cyclopentanone | Ammonia (NH₃) | H₂ / Nickel Catalyst | High temperature (150-200°C), High pressure (20 MPa) | Cyclopentylamine |

Nucleophilic Aromatic Substitution (NAS) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. scranton.eduyoutube.com

In the context of synthesizing 3-(Cyclopentylamino)phenol, a hypothetical NAS pathway could involve the reaction of cyclopentylamine with an activated 3-halophenol derivative (e.g., 1-chloro-2,4-dinitrophenol, followed by reduction of the nitro groups). However, the lack of inherent activating groups on the target molecule's phenol (B47542) ring makes direct NAS challenging under standard conditions. The reaction would require harsh conditions of high temperature and pressure, often leading to low yields and side products, making it a less favorable route compared to other methods. youtube.com

This multi-step approach involves first forming a carbon-carbon bond with the phenol ring, followed by functional group manipulations to introduce the amine. A common C-C bond-forming reaction is the Friedel-Crafts alkylation. jk-sci.com For example, phenol could be alkylated with a cyclopentyl derivative. However, Friedel-Crafts reactions on phenols are notoriously difficult to control, often leading to polyalkylation and rearrangements. jk-sci.com

A more controlled, albeit longer, synthetic sequence might involve:

Acylation of 3-methoxyphenol (B1666288) (a protected phenol) with cyclopentanecarbonyl chloride.

Reduction of the resulting ketone to an alcohol.

Conversion of the alcohol to a leaving group (e.g., a tosylate or halide).

Substitution with an amine source (e.g., ammonia or an azide (B81097) followed by reduction).

Demethylation of the methoxy (B1213986) group to reveal the final phenol.

This pathway is generally considered less efficient due to the number of steps involved compared to direct C-N bond-forming strategies.

Advanced Coupling Reactions for Aromatic C-N Bond Formation

Modern synthetic chemistry offers highly efficient catalytic methods for constructing aromatic C-N bonds, overcoming many limitations of classical approaches.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions. researchgate.net

This methodology is ideally suited for the synthesis of 3-(Cyclopentylamino)phenol following Disconnection 'A'. The reaction involves coupling cyclopentylamine with a 3-halophenol, such as 3-bromophenol (B21344) or 3-iodophenol. The phenolic hydroxyl group is generally tolerated, although it may be protected (e.g., as a methoxy or silyl (B83357) ether) to prevent side reactions with the base.

The catalytic cycle involves a Palladium(0) species, which undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex coordinates the amine, and after deprotonation by a base, reductive elimination occurs to form the desired C-N bond and regenerate the Pd(0) catalyst. nih.govlibretexts.org The choice of ligand is critical for the reaction's success.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 3-Bromophenol | Cyclopentylamine | Pd(OAc)₂ or Pd₂(dba)₃ | X-Phos, BINAP, or other biaryl phosphines | NaOt-Bu, KOt-Bu, or Cs₂CO₃ | Toluene or Dioxane |

This method represents one of the most direct and efficient routes to the 3-(Cyclopentylamino)phenol skeleton, avoiding the harsh conditions of NAS and the multiple steps of alkylation/amination strategies. The final product, 3-(Cyclopentylamino)phenol, can then be readily converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Ullmann-Type Coupling Reactions

The formation of the C-N bond between the phenol ring and the cyclopentylamino group is a critical step in the synthesis of 3-(Cyclopentylamino)phenol. Ullmann-type coupling reactions, which are copper-promoted nucleophilic aromatic substitutions, provide a powerful method for achieving this transformation. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org

The general reaction scheme can be depicted as follows:

Protected 3-halophenol + Cyclopentylamine --(Cu catalyst, Ligand, Base)--> Protected 3-(Cyclopentylamino)phenol

The efficiency of the Ullmann-type coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.netresearchgate.net Modern Ullmann protocols often utilize copper(I) salts, such as CuI, in combination with a ligand that stabilizes the copper catalyst and facilitates the reaction. researchgate.net

Table 1: Key Parameters in Ullmann-Type Coupling for N-Arylation

| Parameter | Description | Examples |

| Copper Source | The catalytic species that facilitates the C-N bond formation. | CuI, Cu₂O, Cu(OAc)₂ |

| Ligand | A molecule that coordinates to the copper center, enhancing its catalytic activity and solubility. | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), Amino acids (e.g., L-proline) |

| Base | A substance that deprotonates the amine, making it a more potent nucleophile. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | The medium in which the reaction is carried out, influencing solubility and reaction temperature. | Dimethylformamide (DMF), Dioxane, Toluene |

Optimization of these parameters is crucial for achieving high yields and minimizing reaction times. For instance, the choice of ligand can significantly impact the reaction's success, with bidentate ligands often showing superior performance. researchgate.net The reaction temperature is also a critical factor, with many Ullmann-type reactions requiring elevated temperatures to proceed at a reasonable rate. wikipedia.org

Salt Formation Methodologies: Preparation and Purification of the Hydrochloride Form

The final step in the synthesis is the conversion of the free base, 3-(Cyclopentylamino)phenol, to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The resulting salt often has improved stability, solubility, and handling properties compared to the free base.

The general reaction for salt formation is:

3-(Cyclopentylamino)phenol + HCl → 3-(Cyclopentylamino)phenol Hydrochloride

Several methods can be employed for the preparation of the hydrochloride salt, with the choice of method depending on the desired purity and crystalline form.

Table 2: Common Methods for Hydrochloride Salt Formation

| Method | Description | Advantages |

| HCl gas in an organic solvent | A solution of the amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) is treated with a stream of dry HCl gas. | Can provide a very pure, anhydrous product. |

| HCl solution in an organic solvent | A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is added to a solution of the amine. | Offers better control over the stoichiometry of the acid addition. |

| Aqueous HCl | An aqueous solution of hydrochloric acid is added to a solution of the amine, followed by evaporation of the solvent or precipitation. | A straightforward method, but may result in a hydrated salt. |

Purification of the hydrochloride salt is critical to remove any unreacted starting materials, byproducts, or excess acid. Recrystallization is a common method for purifying the final product. The choice of solvent for recrystallization is crucial and is determined by the solubility of the salt at different temperatures. A good recrystallization solvent will dissolve the salt at an elevated temperature but will have low solubility for the salt at room temperature or below, allowing for the formation of pure crystals upon cooling.

Scalability Considerations for Research and Development Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a larger research and development or even pilot plant scale presents several challenges. Each step of the synthesis must be evaluated for its safety, efficiency, and cost-effectiveness on a larger scale.

Table 3: Scalability Considerations for the Synthesis of this compound

| Synthetic Step | Scalability Considerations |

| Ullmann-Type Coupling | Heat Transfer: The reaction is often exothermic and requires careful temperature control to avoid runaway reactions. organic-chemistry.orgCatalyst Removal: Removal of the copper catalyst at the end of the reaction can be challenging on a large scale. Solvent Selection: The use of high-boiling polar solvents like DMF can complicate product isolation and solvent recovery. wikipedia.org |

| Salt Formation | Handling of HCl: The use of gaseous HCl or concentrated HCl solutions requires specialized equipment and safety precautions. Crystallization Control: Controlling the crystallization process to obtain a consistent particle size and morphology can be difficult on a large scale. |

| Purification | Recrystallization: Large-scale recrystallization requires large volumes of solvent and can be time-consuming. Filtration and Drying: Efficient filtration and drying of the final product are necessary to ensure product quality and stability. |

Process optimization is key to addressing these scalability challenges. This may involve developing a telescoped synthesis where multiple steps are performed in a single reactor without isolating intermediates, which can improve efficiency and reduce waste. Furthermore, exploring alternative, more scalable coupling reactions, such as Buchwald-Hartwig amination, could be a consideration in a large-scale manufacturing context. The development of a robust and reproducible crystallization procedure is also paramount for ensuring the consistent quality of the final active pharmaceutical ingredient.

Chemical Reactivity and Transformation Pathways of 3 Cyclopentylamino Phenol Hydrochloride

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a powerful activating group that significantly influences the reactivity of the aromatic ring and serves as a site for various chemical transformations.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The benzene (B151609) ring in phenol derivatives is electron-rich and highly susceptible to electrophilic aromatic substitution (SEAr) reactions. quora.combyjus.com The hydroxyl group enhances the electron density of the ring through resonance, making it much more reactive than benzene itself. quora.commlsu.ac.in This activation is so potent that reactions like halogenation can often proceed even without a Lewis acid catalyst. byjus.com

In electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the substituents already present on the ring. wikipedia.org Both the hydroxyl (-OH) group and the secondary amino (-NHR) group are classified as activating, ortho-, para-directing groups. libretexts.orgaakash.ac.insavemyexams.com They donate electron density into the π-system of the ring, particularly at the ortho (positions 2 and 6) and para (position 4) carbons relative to themselves. aakash.ac.in

However, in 3-(Cyclopentylamino)phenol hydrochloride, the secondary amine is protonated to form an ammonium (B1175870) group (-NH₂⁺-cyclopentyl). This protonation fundamentally alters its electronic effect. The -NH₂⁺R group is no longer an activating, electron-donating group; instead, it becomes a deactivating, electron-withdrawing group through a strong negative inductive effect (-I). stackexchange.comwikipedia.org Deactivating groups direct incoming electrophiles to the meta position relative to themselves. wikipedia.org

The directing effects on the aromatic ring of this compound are therefore a competition between the powerful ortho-, para-directing hydroxyl group and the meta-directing ammonium group.

-OH group (at C1): Strongly activating, directs to positions 2, 4, 6.

-NH₂⁺-cyclopentyl group (at C3): Strongly deactivating, directs to position 5 (meta to itself, but also ortho/para to the -OH group).

| Substituent Group | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Hydroxyl (-OH) | C1 | +M (Resonance), -I (Inductive) | Activating | Ortho, Para (Positions 2, 4, 6) |

| Cyclopentylammonium (-NH₂⁺R) | C3 | -I (Inductive) | Deactivating | Meta (Position 5) |

Table 1: Summary of Substituent Effects on the Aromatic Ring.

The mechanism for electrophilic aromatic substitution involves a two-step process. wikipedia.orgmakingmolecules.com

Attack by the Aromatic Ring: The π-electron system of the phenol ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. The stability of this intermediate is enhanced by the electron-donating hydroxyl group, which can delocalize the positive charge through resonance. byjus.com

Re-aromatization: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromatic π-system and yielding the substituted product. wikipedia.org

Due to the strong activating nature of the hydroxyl group, the energy barrier for the first step is lower than for benzene, leading to a faster reaction rate. vanderbilt.edu

Oxidation Reactions of the Phenol Moiety

Aminophenols are generally susceptible to oxidation, often forming colored polymeric quinoid structures. chemcess.com However, the stability towards oxidation varies significantly between isomers. While 2-aminophenol (B121084) and 4-aminophenol (B1666318) are easily oxidized, 3-aminophenol (B1664112) derivatives are relatively stable and less prone to oxidation by air. chemcess.com The oxidation of p-aminophenol can proceed via a one-electron oxidation to form a p-aminophenoxy free radical. nih.gov In acidic media, the oxidation of aminophenols can be coupled with chemical reactions like hydrolysis, potentially leading to products such as benzoquinone. ua.es Given its structure as a 3-aminophenol derivative, 3-(Cyclopentylamino)phenol is expected to exhibit greater stability against oxidation compared to its ortho and para isomers.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can act as a nucleophile, participating in O-alkylation and O-acylation reactions to form ethers and esters, respectively. Phenols are considered bidentate nucleophiles, as reactions can occur at the oxygen (O-attack) or on the aromatic ring (C-attack).

O-Alkylation: This reaction involves the nucleophilic substitution of an alkyl halide or another suitable electrophile by the phenoxide ion, which is typically formed by treating the phenol with a base. O-alkylation to form a phenolic ether is often the most energetically favorable pathway under neutral conditions. researchgate.netnih.gov Various methods exist for the O-alkylation of phenols, including reactions with alkanols in the presence of acid catalysts. rsc.orggoogle.com

O-Acylation: This reaction produces phenolic esters and is typically achieved using an acylating agent like an acyl chloride or an anhydride. O-acylation is generally considered to be under kinetic control, meaning it is the faster-forming product. The reaction can be catalyzed by either acid, which increases the electrophilicity of the acylating agent, or by base, which increases the nucleophilicity of the phenol by converting it to the more reactive phenoxide ion.

In the presence of a Lewis acid like AlCl₃, aryl esters formed from O-acylation can undergo a Fries rearrangement to form the more thermodynamically stable C-acylated aryl ketone products.

Reactivity Profile of the Secondary Amine Group

The secondary amine in 3-(Cyclopentylamino)phenol possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. libretexts.org However, its reactivity is moderated by its attachment to an aromatic ring. The lone pair can be delocalized into the benzene π-system, which reduces its availability to act as a base or nucleophile compared to aliphatic amines. quora.commsu.edu

In the hydrochloride salt form, the amine is protonated (R₂NH₂⁺). This protonation completely removes the nucleophilicity of the nitrogen, as the lone pair is engaged in a bond with the proton. stackexchange.com Therefore, to engage the amine in nucleophilic reactions, it must first be deprotonated by treatment with a base.

Once neutralized, the secondary amine can undergo a variety of reactions:

Acylation: It can react with acylating agents such as acid chlorides and anhydrides to form amides. britannica.com

Alkylation: Direct alkylation with alkyl halides is possible but can be difficult to control, as the resulting tertiary amine may be more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of a quaternary ammonium salt. msu.edustudymind.co.uk

Reaction with Nitrous Acid: Secondary amines (both aliphatic and aromatic) react with nitrous acid (HNO₂) to form N-nitroso compounds, also known as nitrosamines. britannica.com

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in the free base form of 3-(Cyclopentylamino)phenol possesses a lone pair of electrons, rendering it nucleophilic. Its reactivity is modulated by several structural factors. The cyclopentyl group, being an alkyl substituent, is electron-donating through an inductive effect, which slightly increases the electron density on the nitrogen and enhances its nucleophilicity compared to a simple aniline.

In its hydrochloride salt form, the nitrogen's lone pair is bonded to a proton, forming a quaternary ammonium cation. This effectively neutralizes its nucleophilic character. Consequently, for the nitrogen to participate in nucleophilic reactions, deprotonation with a suitable base is a prerequisite step.

N-Alkylation and N-Acylation Reactions

Once converted to its free base, the secondary amine of 3-(Cyclopentylamino)phenol can readily undergo N-alkylation and N-acylation reactions, which are fundamental transformations for secondary amines.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides or by employing reductive amination or the "borrowing hydrogen" strategy with alcohols. nih.govbath.ac.uk The borrowing hydrogen methodology is an atom-efficient process where a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates an alcohol to an aldehyde in situ. nih.gov The aldehyde then condenses with the amine to form an iminium ion, which is subsequently reduced by the captured hydrogen. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically rapid and often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). The phenolic hydroxyl group can also undergo acylation (O-acylation); however, N-acylation is generally faster under neutral or basic conditions due to the higher nucleophilicity of the amine compared to the phenoxide. Under Friedel-Crafts conditions (a Lewis acid like AlCl₃), C-acylation of the aromatic ring can compete. google.com

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Tertiary Amine |

| N-Alkylation (Borrowing Hydrogen) | Benzyl Alcohol | Ru or Ir catalyst, High Temperature | Tertiary Amine |

| N-Acylation | Acetyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Amide |

| N-Acylation | Acetic Anhydride | Solvent-free or with a catalyst | Amide |

Amine-Derived Functional Group Transformations

Beyond simple alkylation and acylation, the secondary amine moiety can be transformed into other functional groups. For instance, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. The N-H bond of the resulting sulfonamide is acidic and can be deprotonated by a strong base.

Another potential transformation is N-dealkylation, the removal of an N-alkyl group. nih.gov This is a more challenging transformation and often requires specific reagents, such as chloroformates followed by hydrolysis, or catalytic methods. nih.gov For 3-(Cyclopentylamino)phenol, this would involve the cleavage of either the N-cyclopentyl or the N-aryl bond, with the former being more likely under many conditions.

Intermolecular and Intramolecular Reaction Dynamics

Intermolecular Interactions: The structure of 3-(Cyclopentylamino)phenol allows for significant intermolecular interactions, primarily through hydrogen bonding. nih.govutwente.nl The phenolic -OH group is a potent hydrogen bond donor, while the oxygen atom is a hydrogen bond acceptor. Similarly, the secondary amine's N-H is a hydrogen bond donor, and the nitrogen's lone pair (in the free base) is an acceptor. These interactions can lead to the formation of dimers or larger aggregates in solution and in the solid state, influencing physical properties such as melting point and solubility.

Intramolecular Reactions: The potential for intramolecular reactions in 3-(Cyclopentylamino)phenol is limited by its substitution pattern. The meta-relationship between the amino and hydroxyl groups prevents facile intramolecular cyclization reactions that are common in ortho-substituted aminophenols. However, under specific oxidative conditions, intramolecular cyclization could be induced. For example, oxidative methods using hypervalent iodine reagents have been used to achieve cyclization at the ortho-position of phenols, suggesting that complex transformations could be possible, potentially leading to polycyclic structures. mdpi.comnih.gov

Stability and Degradation Pathways under Varied Chemical Conditions

The stability of this compound is influenced by pH, exposure to oxygen, and light. Aminophenols, in general, are susceptible to degradation, particularly oxidation.

Acidic and Basic Conditions: In acidic solutions (pH 1-5), the compound is expected to be relatively stable, with the protonated amine group being resistant to oxidation. nih.gov The maximum stability for many phenolic compounds is often found in the weakly acidic pH range, around pH 4. nih.gov Under strongly basic conditions, the phenolic proton is removed to form a phenoxide ion. This significantly activates the aromatic ring towards oxidation. The presence of both a phenoxide and an amino group makes the molecule highly susceptible to oxidative degradation. nih.gov

Oxidative Degradation: The primary degradation pathway for aminophenols is oxidation. nih.govresearchgate.net The presence of both an electron-donating amino group and a strongly electron-donating phenoxide group (under neutral or basic pH) makes the aromatic ring electron-rich and easily oxidized. Oxidation can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of metal ions, or by chemical oxidizing agents. The initial step often involves the formation of a phenoxyl radical, which can then lead to the formation of colored quinone-imine or quinone-like structures. nih.govresearchgate.net This process is responsible for the common observation of color development in solutions of aminophenols upon standing.

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. pharmaguideline.compharmacareers.in This process can occur through direct photolysis, where the molecule absorbs a photon and undergoes bond cleavage or rearrangement, or indirect photolysis, where a photosensitizer generates reactive oxygen species that then degrade the compound. pharmacareers.in Photolytic degradation often results in complex mixtures of products and is a significant concern for the long-term storage of phenolic and amino compounds. researchgate.netyoutube.com

| Condition | Likely Effect on 3-(Cyclopentylamino)phenol | Primary Degradation Pathway | Potential Products |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Relatively stable | Slow hydrolysis or ring cleavage under harsh conditions | - |

| Weakly Acidic (pH 4-6) | Expected maximal stability | Minimal degradation | - |

| Neutral to Basic (pH > 7) | Susceptible to degradation | Auto-oxidation | Quinone-imines, polymeric materials |

| Oxidizing Agents (e.g., H₂O₂, Fe³⁺) | Rapid degradation | Chemical Oxidation | Catechols, Hydroquinones, Benzoquinones |

| UV/Visible Light Exposure | Susceptible to degradation | Photolysis, Photo-oxidation | Radical species, complex product mixtures |

Spectroscopic and Advanced Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(Cyclopentylamino)phenol Hydrochloride. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic arrangement can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The aromatic protons of the phenol (B47542) ring typically appear in the downfield region, influenced by the electron-withdrawing nature of the aromatic system and the substitution pattern. The protons on the cyclopentyl ring and the methine proton attached to the nitrogen atom will have distinct chemical shifts. The presence of the hydrochloride salt can lead to the observation of exchangeable protons, such as the phenolic hydroxyl and the ammonium (B1175870) proton, which may appear as broad signals.

Illustrative ¹H NMR Data for this compound:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.3 | m | - |

| Phenolic-OH | 9.0 - 10.0 | br s | - |

| Ammonium-NH₂⁺ | 8.5 - 9.5 | br s | - |

| Cyclopentyl-CH(N) | 3.8 - 4.0 | m | - |

| Cyclopentyl-CH₂ | 1.5 - 2.0 | m | - |

Note: The chemical shifts are illustrative and can vary based on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the aromatic ring will resonate at characteristic downfield shifts, with the carbon atom attached to the hydroxyl group appearing at a significantly different chemical shift compared to the others. The carbon atoms of the cyclopentyl group will appear in the aliphatic region of the spectrum. The multiplicities of the carbon signals, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between CH, CH₂, and CH₃ groups.

Illustrative ¹³C NMR Data for this compound:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-H | 110 - 130 |

| Cyclopentyl-CH(N) | 55 - 60 |

| Cyclopentyl-CH₂ | 20 - 35 |

Note: The chemical shifts are illustrative and can vary based on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of the spin systems within the cyclopentyl ring and the aromatic ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data and confirming the assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable method, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For 3-(Cyclopentylamino)phenol, characteristic fragmentation would likely involve the loss of the cyclopentyl group or cleavage of the C-N bond, leading to specific fragment ions that can be used to confirm the structure.

Illustrative Mass Spectrometry Data for 3-(Cyclopentylamino)phenol:

| Ion | m/z (illustrative) | Description |

| [M+H]⁺ | 192.1383 | Protonated molecular ion of the free base |

| [M-C₅H₉]⁺ | 108.0597 | Loss of the cyclopentyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the phenol, the N-H stretch of the secondary amine salt, C-N stretching, C-O stretching, and aromatic C-H and C=C bending and stretching vibrations. The broadness of the O-H and N-H bands can be indicative of hydrogen bonding.

Illustrative IR Spectroscopy Data for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Phenolic O-H stretch | 3200 - 3600 (broad) | Hydrogen-bonded hydroxyl group |

| Ammonium N-H stretch | 2400 - 2800 (broad) | Stretching of the N-H bond in the salt |

| Aromatic C-H stretch | 3000 - 3100 | Stretching of C-H bonds on the aromatic ring |

| Aliphatic C-H stretch | 2850 - 2960 | Stretching of C-H bonds in the cyclopentyl group |

| Aromatic C=C stretch | 1450 - 1600 | Benzene (B151609) ring stretching |

| C-N stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond |

| C-O stretch | 1200 - 1260 | Stretching of the carbon-oxygen bond of the phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenol chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The presence of the amino group can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted phenol. The pH of the solution can also affect the UV-Vis spectrum due to the ionization of the phenolic hydroxyl group.

Illustrative UV-Vis Spectroscopy Data for 3-(Cyclopentylamino)phenol:

| Solvent | λmax (nm) | Description |

| Methanol (B129727) | ~275 | π → π* transition of the phenolic chromophore |

| Methanol + NaOH | ~295 | Bathochromic shift upon deprotonation of the phenol |

Chromatographic Techniques for Purity Determination and Separation Science

The purity and separation of this compound are critical parameters assessed during its synthesis and quality control. Chromatographic techniques are central to this process, offering high-resolution separation of the main compound from any impurities, starting materials, or degradation products. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for quantitative purity assessment and qualitative identification of related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.netchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. rjpbcs.com

The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. For a compound containing both a phenol group and a secondary amine hydrochloride salt, the pH of the mobile phase is a critical parameter. Adjusting the pH can suppress the ionization of one or both functional groups, which influences retention time and improves peak symmetry. nih.gov Typically, a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol is used as the mobile phase.

Purity determination is achieved by injecting a solution of the compound onto the HPLC system and monitoring the eluent with a suitable detector, most commonly an ultraviolet (UV) detector set to a wavelength where the phenolic chromophore exhibits strong absorbance. ptfarm.plscirp.org The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, often expressed as "area percent." This method is highly effective for identifying and quantifying process-related impurities and degradation products. lcms.cz

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Elution Mode | Isocratic (e.g., 60:40 v/v A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase or Water/Acetonitrile Mixture |

Table 2: Representative Data from HPLC Purity Analysis

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 2.85 | 15.6 | 0.08 |

| Impurity 2 | 3.52 | 25.1 | 0.13 |

| 3-(Cyclopentylamino)phenol | 5.10 | 19355.2 | 99.71 |

| Impurity 3 | 7.23 | 11.8 | 0.06 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, direct analysis of polar and low-volatility compounds like this compound by GC is often challenging due to potential thermal degradation in the hot injector and the need for high temperatures to achieve volatilization. gnest.org

To overcome these limitations, a derivatization step is typically required. epa.gov This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For the phenol and secondary amine functional groups present in the target compound, silylation is a common and effective derivatization strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton of the phenol and the amine into trimethylsilyl (B98337) (TMS) ethers and amines, respectively. shimadzu.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically one with a low-polarity stationary phase. thermofisher.com The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification of the parent compound and any separated impurities. thermofisher.com

Table 3: Typical GC-MS Method Parameters for Derivatized 3-(Cyclopentylamino)phenol

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1.2 mL/min) |

| Injector Temperature | 275 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 500 amu |

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for the Di-TMS Derivative of 3-(Cyclopentylamino)phenol

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 335 | [M]⁺: Molecular ion of the di-silylated derivative |

| 320 | [M-15]⁺: Loss of a methyl group (CH₃) from a TMS group |

| 238 | Loss of the silylated cyclopentylamino group |

| 73 | [Si(CH₃)₃]⁺: Characteristic fragment for a TMS group |

Computational and Theoretical Investigations of 3 Cyclopentylamino Phenol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. nih.gov Methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure of phenolic compounds, providing a basis for predicting their properties and reactivity. researchgate.net For 3-(Cyclopentylamino)phenol Hydrochloride, these calculations can reveal key electronic parameters that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.com The energy of the HOMO is indicative of a molecule's electron-donating capacity, and the LUMO's energy reflects its electron-accepting ability. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions. Quantum chemical calculations can be used to determine these and other related electronic properties. scirp.org

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents illustrative data for educational purposes.

| Parameter | Hypothetical Value | Implication |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | The energy difference between the HOMO and LUMO, suggesting the molecule's chemical stability and reactivity. |

Electrostatic Potential Surface (ESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. researchgate.netacs.org The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. chemrxiv.org Different colors on the ESP map represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green usually represents neutral or weakly polar regions.

For this compound, an ESP analysis would identify the electron-rich phenolic oxygen and the electron-deficient regions, such as the hydrogen of the hydroxyl group and the ammonium (B1175870) group. This information is critical for understanding non-covalent interactions like hydrogen bonding. acs.org

Table 2: Hypothetical Electrostatic Potential Analysis of this compound This table presents illustrative data for educational purposes.

| Molecular Region | Hypothetical ESP Value | Predicted Interaction Type |

| Phenolic Oxygen | -45 kcal/mol | Hydrogen Bond Acceptor |

| Hydroxyl Hydrogen | +35 kcal/mol | Hydrogen Bond Donor |

| Ammonium Group | +60 kcal/mol | Hydrogen Bond Donor, Ionic Interactions |

| Aromatic Ring | -10 to +10 kcal/mol | π-π Stacking, Van der Waals Interactions |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. nih.govresearchgate.net

The rotation around single bonds is not entirely free but is hindered by an energy barrier known as the rotational barrier. nih.gov For this compound, key rotational barriers would be around the C-N bond connecting the cyclopentyl ring and the amino group, and the C-C bond linking the amino group to the phenol (B47542) ring. Calculating these barriers provides insight into the molecule's flexibility. aip.orgbiomedres.us

Table 3: Hypothetical Rotational Barriers in this compound This table presents illustrative data for educational purposes.

| Bond | Hypothetical Rotational Barrier (kcal/mol) | Implication |

| Cyclopentyl-Nitrogen | 5-7 | Indicates hindered rotation, influencing the orientation of the cyclopentyl group. |

| Nitrogen-Phenyl | 3-5 | Suggests a degree of flexibility in the orientation of the phenol ring. |

Ligand-Based and Structure-Based Molecular Modeling (General Principles)

Molecular modeling encompasses a range of computational techniques used in drug design to predict how a molecule might interact with a biological target. alliedacademies.orgalliedacademies.org These methods are broadly categorized as ligand-based and structure-based.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to identify the key structural features responsible for the biological activity of a set of compounds. nih.gov

Structure-based drug design (SBDD), on the other hand, is utilized when the 3D structure of the target, typically a protein, has been determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy) or through homology modeling. nih.gov The primary SBDD technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govresearchgate.net This allows for the virtual screening of large compound libraries to identify potential drug candidates. nih.gov

Docking Studies to Explore Potential Binding Sites (Conceptual, without specific biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be conceptually employed to explore its potential binding modes within various hypothetical protein active sites.

A hypothetical docking study would commence with the generation of a 3D conformation of this compound. Quantum chemical methods, such as those available in software suites like GAUSSIAN, could be utilized to obtain an optimized molecular structure. nih.gov The resulting structure would feature the cyclopentyl group, the amino linker, and the phenol ring arranged in their most energetically favorable conformation.

This optimized ligand structure would then be docked into a series of conceptual protein binding pockets with varying characteristics (e.g., hydrophobic, polar, charged). The process, often carried out using tools like Autodock Vina, involves treating the ligand as flexible while the protein target is typically held rigid. nih.gov The algorithm would then explore numerous possible conformations and orientations of the ligand within the binding site, calculating a binding affinity score for each.

The binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the interaction. A more negative value generally indicates a more favorable binding interaction. For this compound, one might hypothesize that the phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the cyclopentyl group could engage in hydrophobic interactions. The protonated amine in the hydrochloride salt form would be expected to form strong ionic interactions or hydrogen bonds with negatively charged or polar residues.

A conceptual representation of potential docking results is presented in the interactive table below.

| Hypothetical Binding Site Feature | Predicted Interacting Group of Ligand | Postulated Interaction Type | Conceptual Binding Affinity (kcal/mol) |

| Hydrophobic Pocket | Cyclopentyl Ring | Van der Waals Forces | -5.5 |

| Polar Residue (e.g., Serine) | Phenolic Hydroxyl Group | Hydrogen Bond | -6.2 |

| Charged Residue (e.g., Aspartate) | Protonated Amine | Ionic Interaction/Hydrogen Bond | -7.8 |

These conceptual docking studies would serve as an initial screening step, highlighting the types of protein environments where this compound might exhibit favorable binding.

Free Energy Perturbation and Ligand Desolvation Considerations

While molecular docking provides a rapid assessment of binding, more rigorous methods are needed for accurate predictions of binding affinities. Free energy perturbation (FEP) is a statistical mechanics-based method used to calculate free energy differences between two states, such as a ligand in solution versus a ligand bound to a protein. wikipedia.org

FEP calculations for this compound would involve a thermodynamic cycle. This cycle connects the binding free energy of the ligand to a hypothetical protein with the free energy of "mutating" the ligand into a similar molecule in both the bound and unbound (solvated) states. columbia.edu The difference in these alchemical transformation free energies corresponds to the difference in binding free energy. FEP is computationally intensive but can yield highly accurate predictions of relative binding affinities. nih.govnih.govrutgers.edu

A critical component of the binding process is the desolvation of both the ligand and the binding site. nih.gov When this compound moves from the aqueous solvent into a protein's binding pocket, it must shed its surrounding water molecules. This process has an energetic cost, as the favorable interactions between the ligand and water are broken. The binding affinity is therefore a net result of the favorable interactions formed with the protein and the unfavorable energy of desolvation. nih.gov

Computational methods can estimate the desolvation energy by calculating the free energy of transferring the ligand from a solvent to a vacuum. For this compound, the polar phenol and protonated amine groups would have a significant desolvation penalty, which would need to be compensated by strong interactions within the binding site for effective binding to occur.

A hypothetical breakdown of the energetic contributions to binding for this compound is presented below.

| Energetic Component | Conceptual Energy Contribution (kcal/mol) |

| Ligand-Protein Interactions (Enthalpic) | -15.0 |

| Ligand Desolvation (Unfavorable) | +8.0 |

| Conformational Changes (Unfavorable) | +2.0 |

| Net Binding Free Energy (ΔG) | -5.0 |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. rsc.org For this compound, methods like Density Functional Theory (DFT) can be employed to predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. rsc.org

DFT calculations would begin with the optimization of the molecule's geometry. researchgate.net Following this, the magnetic shielding tensors for each nucleus (¹H and ¹³C) can be calculated. These values can then be converted into chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (TMS). The predicted NMR spectrum would provide valuable information about the electronic environment of each atom in the molecule. For instance, the protons on the cyclopentyl ring would be expected to appear in the aliphatic region, while those on the phenol ring would be in the aromatic region.

Similarly, the vibrational frequencies of the molecule can be computed. These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum. Key vibrational modes for this compound would include the O-H stretch of the phenol, the N-H stretches of the protonated amine, C-H stretches of the aliphatic and aromatic groups, and the C-N stretching vibration.

A table of conceptually predicted spectroscopic data for this compound is provided below.

| Spectroscopic Technique | Predicted Data Point | Corresponding Functional Group |

| ¹H NMR | 6.8 - 7.2 ppm | Aromatic Protons (Phenol Ring) |

| ¹³C NMR | 155 - 160 ppm | Phenolic Carbon (C-OH) |

| IR Spectroscopy | ~3300 cm⁻¹ | O-H Stretch (Phenol) |

| IR Spectroscopy | ~2800-3000 cm⁻¹ | N-H Stretch (Protonated Amine) |

These computationally predicted spectra can serve as a guide for the analysis of experimental data and can help confirm the structure of the synthesized compound. jchemlett.com

Advanced Chemical Applications and Functional Material Research Excluding Clinical/therapeutic

Role as a Building Block in Complex Organic Molecule Synthesis

The structure of 3-(Cyclopentylamino)phenol Hydrochloride makes it a valuable starting material or intermediate in the synthesis of more complex molecules.

As a bifunctional molecule, 3-(Cyclopentylamino)phenol can undergo reactions at both the amino and the phenolic hydroxyl groups. This dual reactivity allows it to serve as a key precursor in multistep synthetic pathways. For instance, the phenol (B47542) group can be alkylated or acylated to introduce a variety of substituents, while the secondary amine can participate in N-alkylation, N-acylation, or condensation reactions. This versatility is crucial in the synthesis of pharmaceutical intermediates and other fine chemicals. While specific examples for this exact compound are not readily found, the synthesis of analogs like 3-[3-(phenalkylamino)cyclohexyl]phenols from similar phenol-containing scaffolds highlights the potential of this chemical class in generating complex molecular architectures. sumitomo-chem.co.jp

| Reaction Type | Reagents/Conditions | Potential Product Class |

| O-Alkylation | Alkyl halide, Base | Aryl ethers |

| O-Acylation | Acyl chloride, Base | Aryl esters |

| N-Alkylation | Alkyl halide, Base | Tertiary amines |

| N-Acylation | Acyl chloride, Base | Amides |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | Triarylamines |

| Condensation Reactions | Aldehydes/Ketones | Imines/Enamines |

Table 1: Potential Reactions of the 3-(Cyclopentylamino)phenol Scaffold

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov The core structure of 3-(Cyclopentylamino)phenol provides an excellent scaffold for the generation of such libraries. By systematically varying the substituents on the aromatic ring, the amino group, and the cyclopentyl ring, a diverse collection of compounds can be synthesized. These libraries can then be screened for specific properties, leading to the discovery of novel chemical probes or tool compounds for biological or materials science research. The ability to modify multiple points on the molecule allows for fine-tuning of its properties, such as solubility, reactivity, and binding affinity.

Application as a Molecular Probe in Mechanistic Chemical Studies

Due to its specific functional groups, 3-(Cyclopentylamino)phenol could potentially be developed into a molecular probe to investigate reaction mechanisms. For example, the phenol group's acidity is sensitive to its local environment, which could be exploited to study reactions in different solvent systems. Furthermore, the nitrogen atom could be incorporated into a system that reports on electronic changes during a chemical transformation. While no specific studies utilizing 3-(Cyclopentylamino)phenol as a molecular probe have been identified, the general principles of probe design suggest its suitability for such applications.

Potential in the Development of Functional Materials

The incorporation of specific organic molecules into larger material structures can impart unique functionalities.

The reactive sites on 3-(Cyclopentylamino)phenol allow for its integration into polymer chains, either as a monomer or as a functional additive. The phenol group can participate in polymerization reactions, such as the formation of polyesters or polyethers, while the amine group can be involved in the synthesis of polyamides or polyimines. The incorporation of the cyclopentyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. The specific properties of such polymers would depend on the co-monomers used and the polymerization method.

Phenolic compounds are known to exhibit changes in their optical properties, such as absorbance and fluorescence, in response to changes in pH. This property can be harnessed to develop pH sensors. The 3-(Cyclopentylamino)phenol moiety, when incorporated into a suitable matrix, could serve as the active component of an optical pH sensor. The amino group can also play a role in the sensing mechanism, potentially allowing for the development of sensors with a broader pH range or enhanced sensitivity. While specific sensor applications of this compound are not documented, the broader class of phenolic compounds has been extensively studied for these purposes.

| Sensor Type | Principle of Operation | Potential Role of 3-(Cyclopentylamino)phenol |

| pH Sensor | Change in absorbance or fluorescence with pH | The phenolic group acts as a pH-sensitive chromophore/fluorophore. |

| Optical Sensor | Changes in optical properties upon binding to an analyte | The molecule could be functionalized to selectively bind to a target analyte, leading to a detectable optical signal. |

Table 2: Potential Sensor Applications

Use in Catalyst Design and Ligand Development for Metal-Mediated Transformations

No studies detailing the use of this compound as a catalyst or as a ligand in metal-mediated transformations have been identified. Research in this field for similar aminophenol structures has focused on derivatives with different substitution patterns, and this specific compound has not been explored in this context.

Electrochemical Applications and Redox Chemistry

There is no available data on the electrochemical behavior, redox potential, or any related applications of this compound. The redox properties of aminophenols are highly dependent on their substitution, and without specific experimental studies on this compound, no accurate information can be furnished.

Future Research Directions and Unexplored Avenues in 3 Cyclopentylamino Phenol Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of aminophenol derivatives is a cornerstone of pharmaceutical and materials chemistry. mdpi.com Future research on 3-(Cyclopentylamino)phenol Hydrochloride would greatly benefit from the development of novel and sustainable, or "green," synthetic methodologies. benthamscience.com Traditional methods for producing similar compounds can often involve harsh conditions, hazardous reagents, and multiple steps that generate significant waste.

Green chemistry principles offer a framework for creating more environmentally benign and efficient syntheses. nih.gov For a molecule like this compound, this could involve several promising approaches:

Catalytic Amination of Phenols: A key step in the synthesis would be the formation of the C-N bond between the phenol (B47542) ring and the cyclopentylamine (B150401). Future research could focus on direct amination techniques that are both atom-economical and avoid harsh conditions. For instance, palladium-catalyzed methods have been developed for the direct amination of phenols with various amines in environmentally benign solvents like water. nih.gov Similarly, rhodium-catalyzed amination of phenols offers a redox-neutral pathway where water is the only byproduct. organic-chemistry.org Exploring the application of these catalytic systems to the reaction between 3-aminophenol (B1664112) and cyclopentanone (B42830) (via reductive amination) or directly with cyclopentylamine could lead to a highly efficient and sustainable synthesis.

Renewable Feedstocks: A long-term goal for sustainable synthesis is the use of renewable starting materials. Research could investigate routes to the phenol and cyclopentylamine moieties from biomass-derived sources. For example, hydroquinone, which can be derived from lignin, is a potential starting point for the synthesis of aminophenols. digitellinc.com

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability. chemistryviews.org A future synthetic route for this compound could be designed for a continuous flow system, allowing for precise control over reaction parameters and minimizing waste.

A comparative overview of potential green synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Catalytic Amination | High atom economy, reduced use of hazardous reagents. nih.govorganic-chemistry.org | Catalyst efficiency and selectivity for the specific substrates. |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. | Identifying or engineering a suitable enzyme for the transformation. |

| Renewable Feedstocks | Reduced reliance on petrochemicals, improved sustainability profile. digitellinc.com | Developing efficient pathways from biomass to the required precursors. |

| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, easier scale-up. chemistryviews.org | Optimization of reaction conditions for a flow chemistry setup. |

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond its synthesis, the functionalization of the this compound molecule is a rich area for future exploration. The molecule possesses several sites that could be targeted for modification to create a library of derivatives with potentially new properties. Unconventional reaction pathways, such as C-H activation and photocatalysis, offer powerful tools for this purpose. tcichemicals.com

C-H Activation: This technique allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. tcichemicals.com For the phenol ring, transition-metal catalysis could be used to selectively introduce new substituents at positions ortho to the hydroxyl or amino groups, regioselectivities that can be difficult to achieve through classical electrophilic aromatic substitution. nih.gov Similarly, C-H activation could be explored for the functionalization of the cyclopentyl ring, introducing new functional groups that could modulate the molecule's properties. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable method for driving a wide range of chemical transformations. acs.org For this compound, photocatalysis could be employed for various functionalizations. For example, photocatalytic methods have been used for the N-alkylation of amines with alcohols, suggesting a potential route to modify the secondary amine. researchgate.net Additionally, photocatalytic approaches could be developed for the functionalization of the phenol ring.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthetic sequence is highly valuable. Future research could focus on developing late-stage functionalization methods for this compound, allowing for the rapid generation of analogs for structure-activity relationship studies.

Advanced Studies on Supramolecular Interactions Involving the Compound

The hydrochloride salt form of 3-(Cyclopentylamino)phenol suggests that supramolecular interactions will play a crucial role in its solid-state structure and properties. The protonated amine and the chloride ion, along with the phenolic hydroxyl group, provide sites for strong hydrogen bonding.

Crystal Engineering: A key area of future research would be the application of crystal engineering principles to control the solid-state assembly of this compound. acs.org By introducing different co-formers (molecules that crystallize with the target compound), it may be possible to create novel co-crystals with tailored physical properties such as solubility and stability. acs.org Given that the molecule is an amine hydrochloride, co-crystallization with pharmaceutically acceptable organic acids would be a particularly interesting avenue to explore. nih.gov

Host-Guest Chemistry: The molecule itself, or assemblies thereof, could potentially act as a host for smaller guest molecules. The interplay of hydrogen bonding and other non-covalent interactions could create specific binding pockets. Investigating these potential host-guest systems could lead to applications in separation science or sensing.

Computational Modeling: In conjunction with experimental work, computational modeling can provide valuable insights into the supramolecular interactions of this compound. Quantum chemical calculations can be used to predict the strength and nature of hydrogen bonds and other intermolecular forces, guiding the design of co-crystals and other supramolecular assemblies.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. atomfair.com For a compound like this compound, where experimental data is scarce, AI and ML could be particularly valuable for predicting its properties and guiding future research.

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule. chemcopilot.com For this compound, these tools could analyze vast reaction databases to suggest starting materials and reaction conditions, potentially uncovering more sustainable or cost-effective pathways than those devised by human chemists. jelsciences.com Furthermore, ML models can predict the likely outcome and yield of unknown reactions, de-risking experimental work. elsevier.com

Property Prediction: ML models can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics to biological activity and toxicity. mdpi.com By analyzing the structure of this compound, these models could generate hypotheses about its potential applications, for example, as a pharmaceutical agent or a functional material. This would allow for a more targeted and efficient experimental investigation of the compound.

Accelerated Discovery of Analogs: Generative AI models can design novel molecules with desired properties. elsevier.com By using this compound as a starting point, these models could propose a diverse set of analogs with optimized characteristics, accelerating the discovery of new lead compounds in a drug discovery program.

The potential applications of AI in the study of this compound are summarized in Table 2.

| AI/ML Application | Potential Impact on Research |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. chemcopilot.com |

| Reaction Outcome Prediction | Prioritization of experimental efforts and reduction of failed reactions. elsevier.com |

| Property Prediction | Generation of hypotheses about potential applications and biological activities. mdpi.com |

| Generative Molecular Design | Rapid design of analog libraries with optimized properties. |

Investigation of Solid-State Properties and Polymorphism relevant to Material Science

The solid-state properties of a compound are critical for its application, particularly in the pharmaceutical industry. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on properties such as solubility, stability, and bioavailability. fastercapital.com

Polymorph Screening: A systematic polymorph screen of this compound would be a crucial first step in understanding its solid-state behavior. This would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) to identify as many crystalline forms as possible.

Structural Characterization: Each identified polymorph would need to be thoroughly characterized using techniques such as X-ray diffraction (both single-crystal and powder), thermal analysis (e.g., DSC, TGA), and spectroscopy (e.g., FT-IR, Raman). This would provide a detailed understanding of the crystal structure and physical properties of each form.

Computational Polymorph Prediction: Computational methods can be used to predict the likely crystal structures of a molecule, providing a "crystal energy landscape" that can guide experimental polymorph screening. nih.govresearchgate.net This can help to ensure that the most stable and relevant polymorphs are identified.

Given that many small molecule hydrochloride drugs exhibit polymorphism, a thorough investigation of this phenomenon for this compound is essential for any future development. rsc.org

Q & A

Q. Methodological Approach :

- Cyclopentylamine Coupling : Use Mitsunobu or Buchwald-Hartwig coupling to introduce the cyclopentylamino group to the phenolic ring. Adjust reaction stoichiometry (e.g., 1.2:1 cyclopentylamine:phenol precursor) to drive completion .

- Purification : Employ gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to separate regioisomers like 4-(Cyclopentylamino)phenol, which may form due to competing para-substitution .

- Crystallization : Recrystallize the hydrochloride salt from ethanol/water (3:1 v/v) at 4°C to achieve >98% purity, monitored by NMR (¹H, 13C) and LC-MS .

How should contradictory bioactivity data for this compound in serotonin receptor assays be resolved?

Q. Analytical Framework :